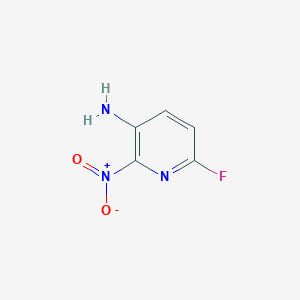

6-Fluoro-2-nitropyridin-3-amine

Description

6-Fluoro-2-nitropyridin-3-amine (CAS: 1805275-83-5) is a fluorinated nitropyridine derivative characterized by a nitro group at position 2, an amino group at position 3, and a fluorine atom at position 6 on the pyridine ring. With a molecular formula of C₅H₄FN₃O₂ and a molecular weight of 157.10 g/mol, this compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic scaffolds . Its electron-withdrawing fluorine and nitro groups influence its reactivity, making it a versatile intermediate in nucleophilic substitution and reduction reactions.

Properties

IUPAC Name |

6-fluoro-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRHWBNNAKIDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-nitropyridin-3-amine typically involves the nitration of 6-fluoropyridine followed by the introduction of an amine group. One common method includes the reaction of 6-fluoropyridine with nitric acid to form 6-fluoro-2-nitropyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield 6-Fluoro-2-nitropyridin-3-amine .

Industrial Production Methods

Industrial production methods for 6-Fluoro-2-nitropyridin-3-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 6-Fluoro-2-aminopyridin-3-amine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 6-Fluoro-2-nitroso-pyridin-3-amine or 6-Fluoro-2-nitropyridin-3-amine.

Scientific Research Applications

6-Fluoro-2-nitropyridin-3-amine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Fluoro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The chemical and physical properties of nitropyridine amines vary significantly based on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Key Observations:

- Molecular weight : Halogenated derivatives (Cl, Br) exhibit higher molecular weights, which may affect solubility and crystallization behavior. For example, the bromo analog (218.01 g/mol) is significantly heavier than the fluoro compound .

- Storage stability : Chloro and bromo analogs require stringent storage conditions (e.g., inert gas, refrigeration), whereas stability data for the fluoro compound remains unspecified .

Biological Activity

6-Fluoro-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

6-Fluoro-2-nitropyridin-3-amine is characterized by the presence of a fluorine atom and a nitro group on a pyridine ring. This specific arrangement contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can affect its biological activity and utility in research.

| Property | Value |

|---|---|

| Molecular Formula | CHF NO |

| Molecular Weight | 173.10 g/mol |

| Melting Point | 80 °C |

| Solubility | Soluble in DMSO |

The biological activity of 6-Fluoro-2-nitropyridin-3-amine is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the fluorine atom influences the compound's electronic properties. These interactions may modulate various biochemical pathways, making it useful for studying enzyme mechanisms and drug interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antimicrobial Activity : Preliminary studies indicate that 6-Fluoro-2-nitropyridin-3-amine exhibits antimicrobial properties against several bacterial strains.

- Cellular Signaling Modulation : It may alter cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with 6-Fluoro-2-nitropyridin-3-amine. Below are notable findings from various research projects.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of 6-Fluoro-2-nitropyridin-3-amine on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects on Cytokine Levels

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 6-Fluoro-2-nitropyridin-3-amine (10 µM) | 150 | 180 |

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 3: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.